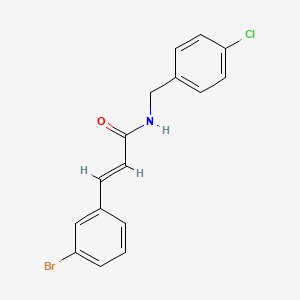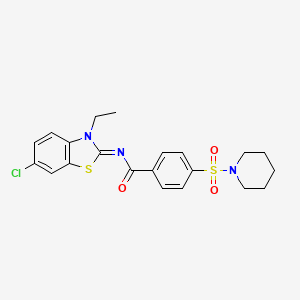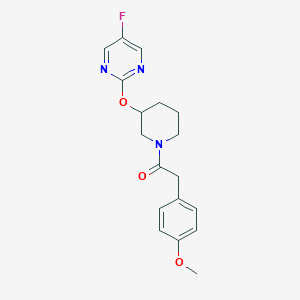
N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole derivatives and sulfonamides are known to have antibacterial properties . They are synthesized in several steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole .
Synthesis Analysis
The synthesis of these compounds involves several steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole . The samples were obtained in good to high yield and characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using 3D-QSAR, a fast, easy, cost-effective, and high throughput screening method to predict the effect of the compound’s efficacy .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .科学的研究の応用
Liquid Crystalline Materials
N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide: has been investigated for its liquid crystalline behavior. Liquid crystals represent a fascinating state of matter with applications ranging from displays to organic semiconductors. Specifically, this compound serves as a key intermediate in the synthesis of heterocyclic liquid crystals. Researchers have synthesized comb-shaped methacrylate oligomers derived from it, which exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
Anti-Influenza Activity
In the realm of antiviral research, derivatives of this compound have been explored for their potential against influenza viruses. A series of isoxazol-4-carboxapiperidyl derivatives were synthesized, and their chemical structures confirmed. These derivatives were then evaluated for in vitro anti-influenza virus activity against influenza virus (A/PR/8/34 H1N1) .
Analgesic and Anti-Inflammatory Properties
Novel isoxazole-substituted quinazolin-4(3H)-one derivatives have been prepared, characterized, and evaluated for their pharmacological properties. Among these properties, researchers assessed their analgesic and anti-inflammatory effects. The compound’s potential in pain management and inflammation modulation is an exciting avenue for further investigation .
Biological and Pharmaceutical Applications
Five-membered heterocyclic compounds, including isoxazoles, play a crucial role in biological and pharmaceutical contexts. Researchers have exploited the versatility of isoxazolines and isoxazoles to prepare diverse functional compounds. These applications span a wide range, from drug development to bioactive molecules .
Materials Science
Beyond liquid crystals, N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide may find applications in materials science. Its unique molecular structure could contribute to the development of novel materials with tailored properties, such as mechanical strength, chemical resistance, and functionality .
Other Potential Fields
While the above applications are well-documented, there may be additional unexplored areas where this compound could prove valuable. Researchers are continually investigating new avenues, so keep an eye out for emerging studies.
作用機序
Target of Action
Compounds with similar structures, such as isoxazol-4-carboxa piperidyl derivatives, have been reported to target the nucleoprotein of the influenza a virus .
Mode of Action
Similar compounds have been reported to act as potent antagonists of nucleoprotein accumulation in the nucleus . This suggests that N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide might interact with its targets and cause changes in protein accumulation, potentially affecting the life cycle of viruses.
将来の方向性
特性
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c24-18(19(25)21-17-8-12-27-22-17)20-9-4-5-10-23-11-13-26-16(14-23)15-6-2-1-3-7-15/h1-3,6-8,12,16H,4-5,9-11,13-14H2,(H,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAGUOOLUJXQHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Difluoro-7-azaspiro[5.6]dodecane](/img/structure/B2363028.png)



![7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2363036.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2363037.png)
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2363038.png)

![N-(3,4-dimethylphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2363040.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2363041.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2363043.png)
![4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2363049.png)
![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)
